Microminutin vs. Micromelin in the In‑Vivo P‑388 Lymphocytic Leukemia Model: Comparable Antitumor Activity with Distinct Potency Windows
Both microminutin and micromelin demonstrated in‑vivo activity in the murine P‑388 lymphocytic leukemia assay when tested as isolated constituents from Micromelum species [1]. However, microminutin is concurrently classified as weakly cytotoxic in the 9KB human epidermoid carcinoma panel (ED₅₀ > 20 µg/mL), whereas micromelin has been reported to possess broader antitumor activity [2]. This divergent profile—in‑vivo activity coupled with markedly weaker in‑vitro cytotoxicity in certain lines—suggests that microminutin may operate through a distinct or more selective mechanism than micromelin, making it a valuable comparator probe for target‑identification studies.
| Evidence Dimension | In‑vivo antitumor activity (P‑388 murine lymphocytic leukemia) and in‑vitro cytotoxicity (9KB human carcinoma) |
|---|---|
| Target Compound Data | Microminutin: active in P‑388 in vivo; 9KB ED₅₀ > 20 µg/mL (weak) |
| Comparator Or Baseline | Micromelin: active in P‑388 in vivo; broader antitumor activity reported (9KB data not directly compared) |
| Quantified Difference | Both active in vivo; microminutin classified as weakly cytotoxic (ED₅₀ > 20 µg/mL) while micromelin possesses established antitumor activity in the 9KB assay |
| Conditions | P‑388 lymphocytic leukemia in mice (in vivo); 9KB human epidermoid carcinoma (in vitro) |
Why This Matters
For researchers requiring a coumarin with in‑vivo antitumor validation but lower basal cytotoxicity than micromelin—potentially offering a wider therapeutic index for mechanistic studies—microminutin represents a differentiated procurement choice.
- [1] Cassady, J.M., Ojima, N., Chang, C. & McLaughlin, J.L. (1979). An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae). Journal of Natural Products, 42(3), 274–278. View Source
- [2] Tantishaiyakul, V., Pummangura, S., Chaichantipyuth, C., Ma, W.W. & McLaughlin, J.L. (1986). Phebalosin from the bark of Micromelum minutum. Journal of Natural Products, 49(1), 180–182. View Source
